molecular formula C17H15N3O3S B2779482 4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide CAS No. 866157-04-2

4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide

Cat. No.: B2779482
CAS No.: 866157-04-2
M. Wt: 341.39
InChI Key: DWJJSHOWBCFROA-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is a chemical compound of interest in scientific research. As a benzenesulfonamide derivative, this class of compounds is frequently investigated for its potential to interact with various biological targets . Researchers may explore its applicability as a building block in organic synthesis or as a precursor for developing more complex molecules. For instance, structurally similar sulfonamide compounds have been utilized as reagents in catalytic reactions, such as the copper-catalyzed construction of aziridine rings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified personnel in a controlled laboratory setting. Please consult the product's safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

4-methyl-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-13-5-7-16(8-6-13)24(21,22)20-14-3-2-4-15(11-14)23-17-12-18-9-10-19-17/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJJSHOWBCFROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a pyrazinyloxy-substituted phenylboronic acid with a benzenesulfonamide derivative.

Chemical Reactions Analysis

4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrated that it possesses significant inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to its ability to interfere with bacterial folate synthesis, a common mechanism among sulfonamides .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various sulfonamide derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced anticancer activity, leading to the identification of this compound as a lead candidate for further development .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, researchers assessed the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
AnticancerBreast Cancer CellsInduction of apoptosis
AnticancerLung Cancer CellsCell cycle arrest (G2/M phase)
AntimicrobialMRSASignificant inhibition
AntimicrobialE. coliGrowth inhibition

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrazinyloxy group can participate in hydrogen bonding or hydrophobic interactions with target proteins or enzymes, potentially inhibiting their activity. The benzenesulfonamide moiety can also interact with biological targets, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Pyrazinyloxy vs.
  • Pyrazoline vs. Pyrazole : Pyrazoline derivatives () exhibit saturated rings, which may enhance conformational flexibility compared to the aromatic pyrazinyloxy group .

Physicochemical Properties

Key differences in physical properties due to substituents:

Property Target Compound (Pyrazinyloxy) Trifluoromethyl Derivative () Oxazole Derivative ()
Molecular Weight ~343 g/mol (estimated) 315.31 g/mol 385.43 g/mol
Melting Point Not reported 175–178°C (similar compound, ) Not reported
Solubility Moderate (polar substituent) Low (lipophilic CF₃ group) High (oxazole’s polarity)
  • Lipophilicity : Trifluoromethyl groups () increase logP values, enhancing blood-brain barrier penetration compared to polar pyrazinyloxy groups .
  • Thermal Stability : Pyrazinyloxy’s aromaticity may improve thermal stability over aliphatic substituents (e.g., allyl groups in ) .

Biological Activity

4-Methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17N3O2S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit antiproliferative properties against various cancer cell lines. For instance, derivatives have been shown to inhibit cell cycle progression in the G2/M phase and disrupt cytoskeletal integrity by binding to β-tubulin at the colchicine-binding site, leading to cell death .

Cardiovascular Effects

In studies involving isolated rat heart models, certain benzenesulfonamide derivatives demonstrated a decrease in perfusion pressure and coronary resistance. This suggests that these compounds may interact with calcium channels, potentially serving as negative inotropic agents . Such interactions could help in managing conditions like hypertension and heart failure.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models using software such as SwissADME suggest favorable permeability characteristics and metabolic stability, which are essential for therapeutic efficacy .

Case Studies

  • Antiproliferative Activity : A study evaluated the compound's effects on several cancer cell lines, revealing IC50 values in the nanomolar range. The compound showed effectiveness against lines resistant to standard chemotherapeutics like colchicine and paclitaxel .
  • Cardiovascular Impact : In an experimental model, this compound was tested alongside other sulfonamides. Results indicated a significant reduction in coronary resistance, suggesting potential applications in cardiovascular therapy .

Research Findings Summary

Study FocusFindings
Anticancer ActivityInhibition of cell growth in various cancer cell lines; effective at nanomolar concentrations.
Cardiovascular EffectsDecreased perfusion pressure; potential interaction with calcium channels.
PharmacokineticsFavorable ADME properties predicted through computational modeling.

Q & A

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for similar sulfonamides) .
  • pH Stability Tests : Monitor degradation in acidic (pH 2–4) and basic (pH 8–10) buffers via UV-Vis spectroscopy. For example, sulfonamides with pyrazinyl groups show hydrolysis at pH <3 .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hrs and track changes using HPLC retention times .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Modification SiteFunctional GroupBiological ImpactReference
Pyrazinyloxy Ring2-Pyrazinyl vs. 3-PyridinylEnhanced antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL)
Sulfonamide CoreMethyl vs. Chlorine SubstitutionImproved solubility (LogP: 2.1 vs. 3.5) and bioavailability
Aromatic LinkersEthoxy vs. TrifluoromethoxyIncreased binding affinity to carbonic anhydrase (Ki: 15 nM vs. 50 nM)

How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Advanced Research Question
Contradictions arise from assay conditions or target specificity. For example:

  • Antimicrobial Activity : Observed in Gram-positive bacteria (MIC: 4 µg/mL) due to sulfonamide inhibition of dihydropteroate synthase .
  • Anticancer Potential : IC₅₀ values of 10–20 µM in breast cancer cells (MCF-7) via apoptosis induction, dependent on ROS generation .
    Resolution Strategy :
  • Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Perform target-specific assays (e.g., enzyme inhibition vs. cell viability) .

What computational tools are effective for predicting this compound’s binding modes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (PDB: 3IAI). Pyrazinyloxy groups form π-π stacking with Phe-131, while sulfonamide binds Zn²⁺ in the active site .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Process Optimization : Replace MnO₂ with catalytic oxidation (e.g., TEMPO/NaOCl) to reduce waste .
  • Continuous Flow Chemistry : Improve yield (85% → 92%) by controlling residence time (5–10 mins) and temperature (50°C) .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What mechanistic insights explain this compound’s enzyme inhibition properties?

Advanced Research Question
The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase). Pyrazinyloxy substituents enhance selectivity by occupying hydrophobic pockets. Kinetic studies show competitive inhibition (Ki: 8.3 nM) with a slow off-rate (t₁/₂: 15 mins) .

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